4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid
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Overview
Description
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid is an organic compound with the molecular formula C14H12ClNO6S2. It is known for its role as a metabolite of tripamide, a novel antihypertensive agent. This compound is also found as an impurity in clopamide tablets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid typically involves multiple steps:
Chlorination: The starting material, benzoic acid, undergoes chlorination to introduce the chlorine atom at the desired position.
Sulfonation: The chlorinated benzoic acid is then subjected to sulfonation to introduce the sulfonamide group.
Coupling Reaction: The final step involves a coupling reaction with 4-sulfamoylbenzyl chloride to form the target compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amines and other reduced forms of the compound.
Oxidation: Oxidized derivatives with additional functional groups
Scientific Research Applications
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its role as a metabolite of antihypertensive agents and its potential pharmacological properties.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes involved in the metabolism of tripamide and clopamide.
Pathways Involved: The compound affects pathways related to blood pressure regulation and diuretic activity
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-sulfamoylbenzoic acid
- 3-(Aminosulfonyl)-4-chlorobenzoic acid
- 4-Chloro-5-sulfamoylbenzoic acid
Uniqueness
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid is unique due to its dual sulfonamide groups and its role as a metabolite of tripamide. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Properties
IUPAC Name |
4-chloro-3-[(4-sulfamoylphenyl)methylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O6S2/c15-12-6-3-10(14(18)19)7-13(12)25(22,23)17-8-9-1-4-11(5-2-9)24(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBBWVHYYRJPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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